molecular formula C19H17BrN2O3 B2402147 Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1206990-00-2

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2402147
CAS No.: 1206990-00-2
M. Wt: 401.26
InChI Key: USJLFZOJYBIXRV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromoanilino group, an ethoxy group, and a quinoline carboxylate moiety

Properties

IUPAC Name

methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJLFZOJYBIXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by reduction to form an amine, and subsequent bromination . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and eco-friendly solvents. For example, the use of palladium-catalyzed amination reactions has been reported to be effective in synthesizing similar compounds . The choice of solvent, such as 2-methyltetrahydrofuran (2-MeTHF), can also play a crucial role in optimizing the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aniline derivatives .

Scientific Research Applications

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromoanilino group can participate in hydrogen bonding and other non-covalent interactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Biological Activity

Methyl 4-[(4-bromophenyl)amino]-6-ethoxyquinoline-2-carboxylate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

C17H16BrN2O2\text{C}_{17}\text{H}_{16}\text{Br}\text{N}_{2}\text{O}_{2}

This compound features a quinoline backbone substituted with a bromophenyl group and an ethoxy group, which is critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight364.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

This compound exhibits several biological activities primarily through its interaction with various enzymatic pathways. It has been shown to act as an inhibitor of cholinesterase, which is significant for neurodegenerative diseases such as Alzheimer's. Additionally, it has demonstrated potential as an anti-tubercular agent.

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : Significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterase suggests a potential role in treating neurodegenerative disorders. Studies have indicated that it may enhance cognitive function by increasing acetylcholine levels in the brain, thus providing neuroprotective benefits .

Anti-tubercular Activity

In addition to its neuroprotective effects, this compound has shown promise in combating tuberculosis through its action on bacterial metabolism and cell wall synthesis. Its efficacy in inhibiting the growth of Mycobacterium tuberculosis has been documented, making it a candidate for further development in anti-tubercular therapies .

Study 1: Cholinesterase Inhibition

A study focusing on the cholinesterase inhibitory activity of various quinoline derivatives highlighted this compound as one of the most effective compounds tested. The results indicated a significant reduction in enzyme activity at low concentrations, supporting its potential use in Alzheimer's treatment .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was evaluated alongside other derivatives for antimicrobial efficacy. The findings revealed that it not only inhibited bacterial growth effectively but also reduced biofilm formation significantly, which is crucial for treating chronic infections .

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